2-Oxo-3-[2-(trifluoromethyl)phenyl]propanoic acid
Description
Properties
IUPAC Name |
2-oxo-3-[2-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)7-4-2-1-3-6(7)5-8(14)9(15)16/h1-4H,5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQJVXACFPOZOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-[2-(trifluoromethyl)phenyl]propanoic acid typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher quantities of the desired product with improved purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3-[2-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride (FeCl₃) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : 2-Oxo-3-[2-(trifluoromethyl)phenyl]propanoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group is particularly useful for enhancing the biological activity of synthesized compounds .
- Reagent in Organic Reactions : The compound can participate in various organic reactions such as nucleophilic substitutions and coupling reactions, which are essential for developing new materials and pharmaceuticals .
Biology
- Enzyme Inhibition Studies : Research has indicated that compounds containing trifluoromethyl groups can exhibit significant enzyme inhibition properties. This makes them potential candidates for studying enzyme kinetics and mechanisms .
- Protein Binding Studies : The lipophilic nature of the trifluoromethyl group allows for enhanced interaction with biological membranes, facilitating studies on protein binding and cellular uptake .
Medicine
- Therapeutic Potential : There is ongoing research into the potential therapeutic effects of this compound, particularly its anti-inflammatory and anticancer properties. The unique electronic characteristics imparted by the trifluoromethyl group may enhance the efficacy of drug candidates .
- Drug Development : The compound's structure is being explored for its ability to modify pharmacokinetic properties of drugs, potentially leading to improved bioavailability and reduced side effects in therapeutic applications .
Industrial Applications
- Material Science : Due to its unique properties, this compound is being investigated for use in developing new materials with specific characteristics such as increased thermal stability and chemical resistance .
- Agricultural Chemicals : The compound's ability to interact with biological systems also opens avenues for its use in agrochemicals, where it may serve as a precursor for developing herbicides or pesticides with enhanced efficacy and reduced environmental impact .
Case Studies
- Synthesis of Trifluoromethylated Compounds : A recent study demonstrated the successful synthesis of various trifluoromethylated compounds using this compound as a key intermediate. This work highlights the versatility of the compound in generating novel molecules with potential pharmaceutical applications .
- Biological Activity Assessment : In vitro studies have shown that derivatives of this compound exhibit significant inhibition of specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disease treatments .
Mechanism of Action
The mechanism by which 2-Oxo-3-[2-(trifluoromethyl)phenyl]propanoic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it an effective inhibitor of certain enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Effects: The -CF₃ group in the target compound enhances acidity at the carboxylic acid (pKa ~2-3) compared to non-fluorinated analogs like 2-oxo-3-phenylpropanoic acid (pKa ~4-5) .
Reactivity: The α-ketone group makes the target compound more electrophilic, enabling nucleophilic additions (e.g., enolate formation) absent in propionic acid analogs .
Bioactivity: While 2-oxo-3-phenylpropanoic acid is used enzymatically to synthesize phenyllactic acid , the trifluoromethyl analogs may exhibit enhanced metabolic stability or target binding due to -CF₃’s hydrophobic and steric effects .
Physicochemical Properties
- Solubility: The target compound’s α-ketone increases polarity, improving aqueous solubility compared to non-ketone analogs like 3-(2-trifluoromethylphenyl)propionic acid .
- Melting Point : Fluorinated compounds generally exhibit higher melting points due to strong intermolecular interactions; the target compound likely melts >150°C, similar to its 4-CF₃ analog .
Biological Activity
2-Oxo-3-[2-(trifluoromethyl)phenyl]propanoic acid, also known as a derivative of propanoic acid with a trifluoromethyl group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which enhance its interaction with biological targets, leading to various pharmacological effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a propanoic acid backbone with a trifluoromethyl-substituted phenyl group, which contributes to its lipophilicity and electron-withdrawing properties.
Anticancer Properties
Recent studies have indicated that this compound exhibits notable anticancer activity . For instance, research has shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cancer progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . In vitro studies suggest that it possesses significant activity against a range of bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or function.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. These interactions may modulate enzyme activity or receptor functions, leading to altered cellular responses. For example, studies indicate that the trifluoromethyl group enhances binding affinity to certain enzymes involved in metabolic pathways.
Case Studies and Research Findings
- Antitumor Efficacy : A study published by MDPI demonstrated that derivatives of this compound showed IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer properties .
- Antimicrobial Studies : Another investigation highlighted the compound's effectiveness against Gram-positive bacteria, showcasing its potential as a lead compound for developing new antibiotics .
- Structure-Activity Relationship (SAR) : Research into the SAR of fluorinated compounds has revealed that the introduction of a trifluoromethyl group significantly enhances biological activity compared to non-fluorinated analogs .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
